Membrane Adsorption Stoichiometry: 3,3',4',5-Tetrachlorosalicylanilide Exhibits 2.7-Fold Higher Affinity than Tribromosalicylanilide Against S. aureus
In a direct comparative study of four skin germicides against Staphylococcus aureus, 3,3',4',5-tetrachlorosalicylanilide demonstrated the lowest molecular adsorption requirement for bacteriostasis, requiring only 0.75 × 10⁵ molecules per bacterium [1]. This represents a 2.7-fold higher membrane affinity compared to tribromosalicylanilide (2.0 × 10⁵ molecules), a 6.8-fold higher affinity compared to trichlorocarbanilide (5.1 × 10⁵ molecules), and a 9.6-fold higher affinity compared to monochlorophenoxysalicylanilide (7.2 × 10⁵ molecules) [1]. The study further demonstrated that at the cellular bacteriostatic concentration, TCSA inhibited energy-dependent transport of phosphate and amino acids while leaving energy-independent entry unaffected, confirming that membrane adsorption directly correlates with disruption of active transport processes [1].
| Evidence Dimension | Molecules adsorbed per bacterium required for bacteriostasis |
|---|---|
| Target Compound Data | 0.75 × 10⁵ molecules/bacterium |
| Comparator Or Baseline | Tribromosalicylanilide: 2.0 × 10⁵; Trichlorocarbanilide: 5.1 × 10⁵; Monochlorophenoxysalicylanilide: 7.2 × 10⁵ molecules/bacterium |
| Quantified Difference | 2.7-fold lower than tribromosalicylanilide; 6.8-fold lower than trichlorocarbanilide; 9.6-fold lower than monochlorophenoxysalicylanilide |
| Conditions | Staphylococcus aureus cell suspensions; adsorption measured via radiolabeled compound binding and viable count determination |
Why This Matters
This quantifiable adsorption efficiency enables researchers to achieve bacteriostasis at lower compound concentrations, reducing potential off-target effects in experimental systems and providing a mechanistic benchmark for structure-activity relationship studies of membrane-active antimicrobials.
- [1] Hamilton, W. A. (1968). The Mechanism of the Bacteriostatic Action of Tetrachlorosalicylanilide: a Membrane-active Antibacterial Compound. Journal of General Microbiology, 50(3), 441-458. View Source
